(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 4-fluorocinnamic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is typically isolated through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,3-dichlorophenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.
(2E)-N-(2,3-dichlorophenyl)-3-(4-bromophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of a fluorine atom.
(2E)-N-(2,3-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKHNNCRGCPMT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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